REACTION_SMILES
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[CH2:19]([Cl:20])[Cl:21].[CH3:1][O:2][C:3]([CH:4]([C:5]([CH3:6])=[O:7])[CH2:8][NH:9][C:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)=[O:17])=[O:18]>>[CH3:1][O:2][C:3]([CH:4]([CH:5]([CH3:6])[OH:7])[CH2:8][NH:9][C:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)=[O:17])=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(CNC(=O)c1ccccc1)C(C)=O
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Name
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Type
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product
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Smiles
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COC(=O)C(CNC(=O)c1ccccc1)C(C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:19]([Cl:20])[Cl:21].[CH3:1][O:2][C:3]([CH:4]([C:5]([CH3:6])=[O:7])[CH2:8][NH:9][C:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)=[O:17])=[O:18]>>[CH3:1][O:2][C:3]([CH:4]([CH:5]([CH3:6])[OH:7])[CH2:8][NH:9][C:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)=[O:17])=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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COC(=O)C(CNC(=O)c1ccccc1)C(C)=O
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Name
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|
Type
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product
|
Smiles
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COC(=O)C(CNC(=O)c1ccccc1)C(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |